molecular formula C24H27NO6 B021511 Platencin CAS No. 869898-86-2

Platencin

Cat. No.: B021511
CAS No.: 869898-86-2
M. Wt: 425.5 g/mol
InChI Key: DWUHGPPFFABTIY-KMVHLTCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platencin is a diterpenoid antibiotic isolated from Streptomyces platensis MA7339, discovered in a soil sample from Mallorca, Spain . It belongs to a novel class of natural products with a unique carbocyclic framework composed of a bicyclo[2.2.2]octane system linked to a 3-amino-2,4-dihydroxybenzoic acid moiety . This compound exhibits potent broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), with minimum inhibitory concentrations (MICs) of 1 μg/mL and <0.06 μg/mL, respectively . Its mechanism involves dual inhibition of fatty acid biosynthesis enzymes FabF (elongation) and FabH (initiation), distinguishing it from the structurally related platensimycin, which selectively targets FabF .

Scientific Research Applications

Antibacterial Properties

Platencin exhibits strong antibacterial activity against a range of Gram-positive pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant enterococci (VRE)
  • Mycobacterium tuberculosis

Research indicates that this compound operates through a unique mechanism by inhibiting two key enzymes in fatty acid synthesis: FabF and FabH. This dual inhibition is crucial as it targets bacterial lipid biosynthesis, which is essential for cell membrane integrity and function .

Table 1: Comparison of Inhibitory Activity Against Key Enzymes

CompoundTarget EnzymeIC50 (μM)
This compoundFabF4.58
This compoundFabH9.17
PlatensimycinFabF0.29
PlatensimycinFabH247

This table highlights that while this compound is less effective against FabF compared to platensimycin, it shows superior activity against FabH, indicating its potential as a complementary therapeutic agent in combating resistant bacterial strains .

Pharmacological Insights

The pharmacokinetic properties of this compound present both challenges and opportunities. While it has shown promising in vitro efficacy and low toxicity profiles, further studies are needed to enhance its bioavailability and therapeutic index in clinical settings . The compound's structural characteristics—specifically its tetracyclic unit—contribute to its unique mechanism of action and potential for further chemical modification to improve efficacy .

Research and Development

Recent advancements in microbial genomics have facilitated deeper insights into the biosynthesis of this compound and related compounds. Researchers have employed CRISPR-Cas9 technology to engineer strains of S. platensis for enhanced production of this compound, paving the way for more sustainable and efficient manufacturing processes .

Future Perspectives

Given the rising threat of antibiotic resistance, the exploration of natural products like this compound is increasingly critical. Its unique mode of action not only offers a pathway for developing new antibiotics but also inspires further research into natural product chemistry and microbial metabolism .

Case Study: this compound Against MRSA

A notable case study involved testing this compound's efficacy against clinical isolates of MRSA. In vitro assays demonstrated that this compound inhibited MRSA growth at concentrations that were non-toxic to human cells. This finding supports the compound's potential as a therapeutic option for treating infections caused by resistant strains .

Mechanism of Action

Platencin exerts its antibacterial effects by inhibiting the bacterial fatty acid synthesis pathway. It targets and inhibits the elongation-condensing enzymes FabF and FabH, which are essential for fatty acid biosynthesis in bacteria . This inhibition disrupts the production of fatty acids, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Platensimycin
  • Structural Differences : Platencin lacks the tetracyclic ether-bridged [3.2.1] motif of platensimycin, featuring a simpler tricyclic carbocyclic core .
  • Mechanistic Differences : Platensimycin selectively inhibits FabF (IC₅₀ = 0.13 µg/mL), while this compound exhibits dual inhibition of FabF (IC₅₀ = 1.95 µg/mL) and FabH (IC₅₀ = 3.91 µg/mL) .
  • Biological Activity : this compound shows comparable in vivo efficacy to platensimycin but requires higher doses (100–150 μg/h vs. 50–100 μg/h in mouse models) due to reduced serum stability .
2.1.2 Natural Congeners
  • This compound A1–A15 : Glucosylated derivatives (e.g., this compound A12–A15) exhibit reduced antibacterial activity (MIC >64 μg/mL for S. aureus), highlighting the necessity of the free benzoic acid group for potency .
  • Platensic Acid and Methylplatensinoate: These lack the carbocyclic core and show negligible activity (MIC >64 μg/mL), underscoring the importance of the bicyclo[2.2.2]octane system .

Mechanistic Comparison with Other FAS-II Inhibitors

Compound Target Enzymes IC₅₀ (Enzyme Inhibition) MIC (MRSA, μg/mL) Key Structural Features
This compound FabF + FabH 1.95 µg/mL (FabF) 1.0 Bicyclo[2.2.2]octane, benzoic acid
3.91 µg/mL (FabH)
Platensimycin FabF 0.13 µg/mL (FabF) 0.5 Tetracyclic ether, benzoic acid
Thiolactomycin FabF + FabH ~100 µM (FabF/FabH) 32 Thiolactone ring
Cerulenin FabF 0.1 µg/mL (FabF) 8 Epoxyketone

Key Observations :

  • This compound’s dual inhibition reduces resistance risk, as mutations in both FabF and FabH are required for evasion .
  • The absence of this compound’s ether bridge reduces FabF affinity (5.9-fold lower than platensimycin) but enhances FabH binding (4.1-fold higher) via hydrophobic interactions with residues like Trp32 and Ile154 .

Pharmacokinetic and Toxicity Profiles

  • Platensimycin : Similar pharmacokinetic limitations, necessitating continuous infusion for in vivo efficacy .
  • Congeners : Glucosylation (e.g., this compound A12) improves solubility but abolishes activity, indicating a trade-off between bioavailability and target engagement .

Biological Activity

Platencin is a natural antibiotic compound derived from the bacterium Streptomyces platensis. It has garnered significant attention due to its unique mechanism of action and potent antibacterial properties, particularly against Gram-positive bacteria, including drug-resistant strains. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

This compound was discovered through a high-throughput screening of over 250,000 natural product extracts aimed at identifying inhibitors of the fatty acid biosynthesis pathway in bacteria. It functions primarily as a dual inhibitor of two key enzymes in this pathway: FabF and FabH , which are essential for lipid elongation and initiation, respectively .

Chemical Structure

The chemical structure of this compound features a unique ketolide portion that distinguishes it from its congener platensimycin. Both compounds share a similar structural motif but differ in their hydrophobic characteristics, influencing their biological activity .

Antibacterial Efficacy

This compound exhibits broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial Strain MIC (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1.0
Vancomycin-resistant Enterococcus faecium (VREF)<0.06
Streptococcus pneumoniae4.0

These values indicate that this compound is particularly effective against resistant strains, making it a promising candidate for further development in antibiotic therapies .

In Vivo Studies

In vivo efficacy studies using mouse models have demonstrated that this compound effectively reduces bacterial load without significant toxicity. Continuous infusion models showed that it can effectively manage infections caused by S. aureus with no observable adverse effects on the host .

Comparative Studies with Platensimycin

While both this compound and platensimycin target the fatty acid biosynthesis pathway, their inhibitory potencies differ significantly:

Compound FabF IC50 (μM) FabH IC50 (μM)
This compound1.953.91
Platensimycin0.04867

The data suggests that while platensimycin is a more potent inhibitor of FabF, this compound's dual inhibition strategy may confer advantages in terms of reducing the potential for bacterial resistance .

Resistance Mechanisms

Research indicates that mutations in the fabH gene can confer resistance to antibiotics targeting FabF and FabH, highlighting the need for ongoing studies to understand resistance mechanisms better . The dual-target approach of this compound may mitigate this risk by increasing the likelihood that at least one target remains susceptible.

Q & A

Basic Research Questions

Q. What are the key structural features of Platencin that contribute to its antibiotic activity?

To identify critical structural motifs, researchers should employ structure-activity relationship (SAR) studies combined with spectroscopic analysis (e.g., NMR, X-ray crystallography) and microbiological assays against Gram-positive bacteria. For example, the tricyclic core and ketolide moieties are essential for FabH/FabF inhibition . Comparative studies with analogs lacking these features can isolate functional groups responsible for activity.

Q. What experimental methods are used to characterize newly synthesized this compound analogs?

Characterization requires multi-step validation :

  • Purity analysis : HPLC or TLC with UV/fluorescence detection .
  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) .
  • Biological evaluation : Minimum inhibitory concentration (MIC) assays against resistant bacterial strains (e.g., MRSA) .

Q. How can researchers design a scalable route for this compound’s total synthesis?

Prioritize modular synthesis with robust intermediates. For example, Nicolaou’s route uses a radical-mediated cyclization to construct the tricyclic core, while Liu et al. optimized ring-closing metathesis for yield improvement . Key steps should be tested under varying conditions (solvent, catalyst loading) to identify scalable protocols.

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound’s intermediates be resolved?

Contradictions often arise from differences in reaction conditions or analytical methods . Researchers should:

  • Replicate protocols from conflicting studies (e.g., radical cyclization vs. Pd-catalyzed coupling ).
  • Use standardized purity assays (e.g., internal calibration for HPLC).
  • Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enhance reproducibility .

Q. What strategies mitigate stereochemical challenges during asymmetric synthesis of this compound?

  • Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry at C5 and C12 .
  • Catalytic asymmetric reactions : Enantioselective aldol reactions with proline-derived organocatalysts .
  • Post-synthetic modifications : Enzymatic resolution of racemic intermediates .

Q. How do researchers validate this compound’s mechanism of action when conflicting biological data exist?

  • Target engagement assays : Use in vitro FabH/FabF enzyme inhibition assays with isotopic labeling .
  • Resistance studies : Compare activity against wild-type vs. FabH/FabF-mutant bacterial strains .
  • Omics integration : Transcriptomic/proteomic profiling of treated bacteria to identify off-target effects .

Q. What computational tools are effective for optimizing this compound’s bioavailability?

  • Molecular dynamics simulations : Predict membrane permeability using lipid bilayer models .
  • QSAR modeling : Correlate logP values and polar surface area with in vivo pharmacokinetic data .
  • Docking studies : Map interactions between this compound and FabH/FabF binding pockets to guide derivatization .

Q. Methodological Guidelines

  • Experimental design : Follow PICOT framework (Population: bacterial strains; Intervention: synthetic route; Comparison: existing antibiotics; Outcome: MIC values; Timeframe: 6–12 months) .
  • Data reporting : Adhere to Beilstein Journal guidelines for supplementary materials (e.g., crystallographic data in CIF format) .
  • Conflict resolution : Use funnel plots or sensitivity analysis to address heterogeneity in meta-studies .

Properties

CAS No.

869898-86-2

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid

InChI

InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17?,23-,24+/m0/s1

InChI Key

DWUHGPPFFABTIY-KMVHLTCXSA-N

SMILES

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O

Isomeric SMILES

C[C@@]1(C2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O

Canonical SMILES

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O

Appearance

Light tan solid

Synonyms

3-[[3-[(2S,8S)-1,3,4,7,8,8aR-hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4aS-ethanon-aphthalen-8-yl]-1-oxopropyl]amino]-2,4-dihydroxy-benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.